

Toxicological Profile of 2-Methylthiazolidine-4-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Methylthiazolidine-4-carboxylic acid

Cat. No.: B131024

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological data for **2-Methylthiazolidine-4-carboxylic acid** (MTCA). MTCA, a condensation product of the amino acid L-cysteine and acetaldehyde, is of interest due to its formation in the body after ethanol consumption and its potential role as a cysteine prodrug. This document synthesizes the known hazard classifications, limited in vitro toxicity findings, and relevant metabolic information. Due to a notable lack of publicly available quantitative toxicological studies on MTCA, this guide also outlines standardized experimental protocols based on OECD guidelines for key toxicological endpoints. This information is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Chemical and Physical Properties

Property	Value
CAS Number	4165-32-6
Molecular Formula	C ₅ H ₉ NO ₂ S
Molecular Weight	147.20 g/mol
Appearance	White solid
Water Solubility	30.91 g/L at 21°C ^[1]
IUPAC Name	2-methyl-1,3-thiazolidine-4-carboxylic acid

Introduction to Toxicological Profile

2-Methylthiazolidine-4-carboxylic acid (MTCA) is primarily known as a biological marker of acetaldehyde exposure, notably following the consumption of ethanol. Acetaldehyde, a toxic metabolite of ethanol, readily reacts with the sulfhydryl group of L-cysteine to form the more stable MTCA.^[2] This reaction is considered a detoxification pathway for acetaldehyde.^[3] Additionally, MTCA and related compounds have been investigated as cysteine prodrugs, which can deliver L-cysteine into cells to replenish glutathione stores and protect against oxidative stress.^{[4][5]}

Despite its biological relevance, a comprehensive toxicological profile for MTCA is not well-established in publicly accessible literature. The majority of available safety information is derived from hazard classifications and a limited number of in vitro studies.

Summary of Known Toxicological Data

While specific quantitative data such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) values for **2-Methylthiazolidine-4-carboxylic acid** are not readily available in the public domain, the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements based on notifications to the ECHA C&L Inventory^[6]:

Hazard Statement	Classification
H302: Harmful if swallowed	Acute toxicity, oral (Category 4)
H315: Causes skin irritation	Skin corrosion/irritation (Category 2)
H319: Causes serious eye irritation	Serious eye damage/eye irritation (Category 2)
H335: May cause respiratory irritation	Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

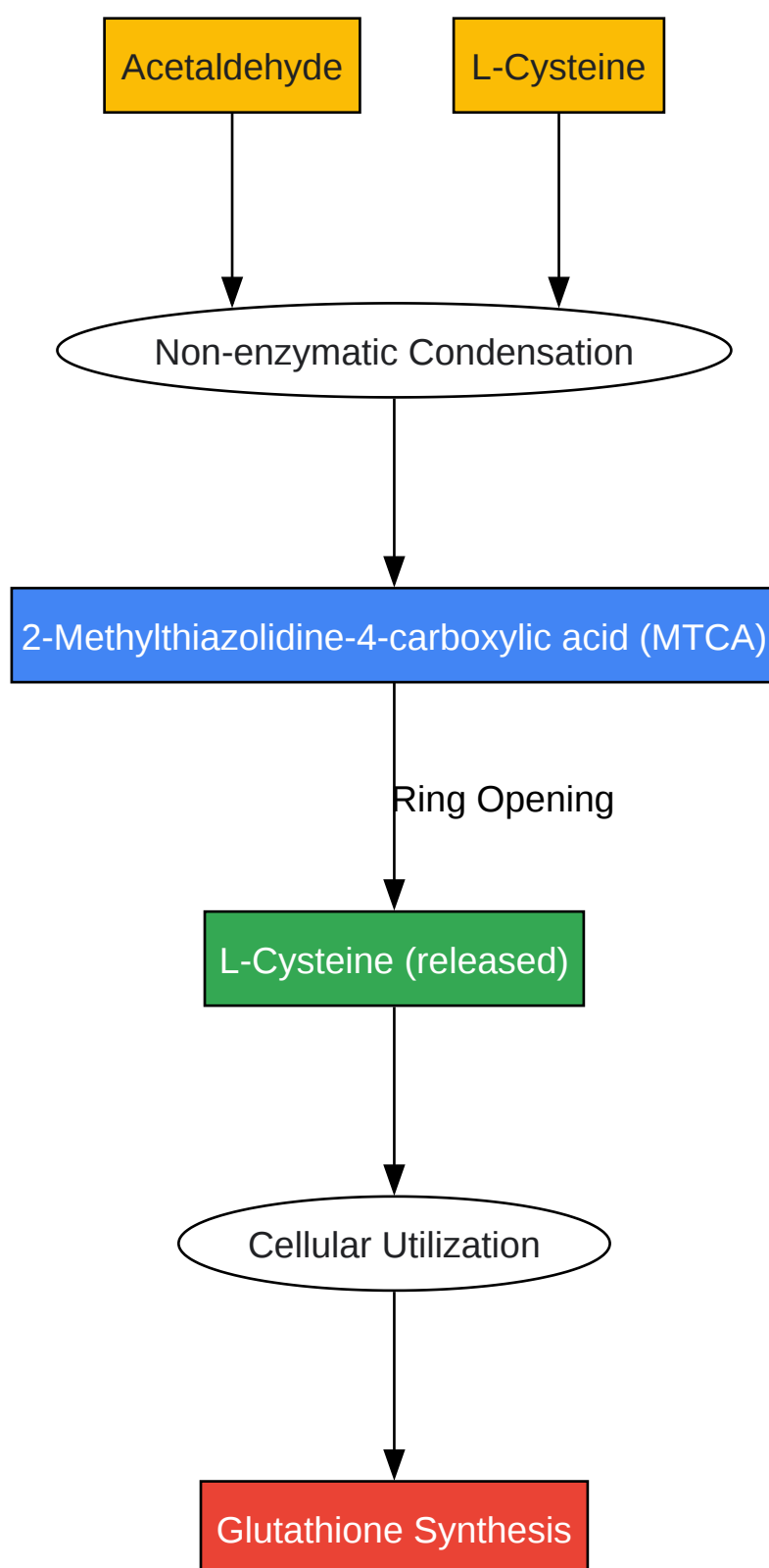
An in vitro study using the Caco-2 cell line, a model for the intestinal barrier, investigated the permeability and cytotoxicity of MTCA. The study found that MTCA did not permeate the Caco-2 cell monolayer. Cytotoxicity, as assessed by the MTT assay, was only observed at the highest tested concentration.^[7] This suggests that at lower concentrations, MTCA may not be significantly harmful to intestinal epithelial cells.^[7]

Metabolism and Pharmacokinetics

2-Methylthiazolidine-4-carboxylic acid is formed endogenously through the non-enzymatic condensation of L-cysteine and acetaldehyde.^[2] This process is particularly relevant in the context of alcohol consumption, where elevated acetaldehyde levels lead to increased MTCA formation.^[2]

Studies on related thiazolidine carboxylic acids suggest that they can act as prodrugs of L-cysteine. The thiazolidine ring can undergo non-enzymatic opening to release L-cysteine.^[4] This released L-cysteine can then be utilized by cells for protein synthesis or the production of glutathione, a critical antioxidant.

The metabolic fate of a similar compound, L-thiazolidine-4-carboxylic acid, has been studied in rats. It is oxidized by mitochondrial proline oxidase in the liver and kidney to L-thiazoline-4-carboxylic acid, which is then hydrolyzed to N-formyl-cysteine. A cytosolic enzyme subsequently hydrolyzes N-formyl-cysteine to L-cysteine and formic acid.



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Figure 1: Formation and potential metabolic fate of MTCA.

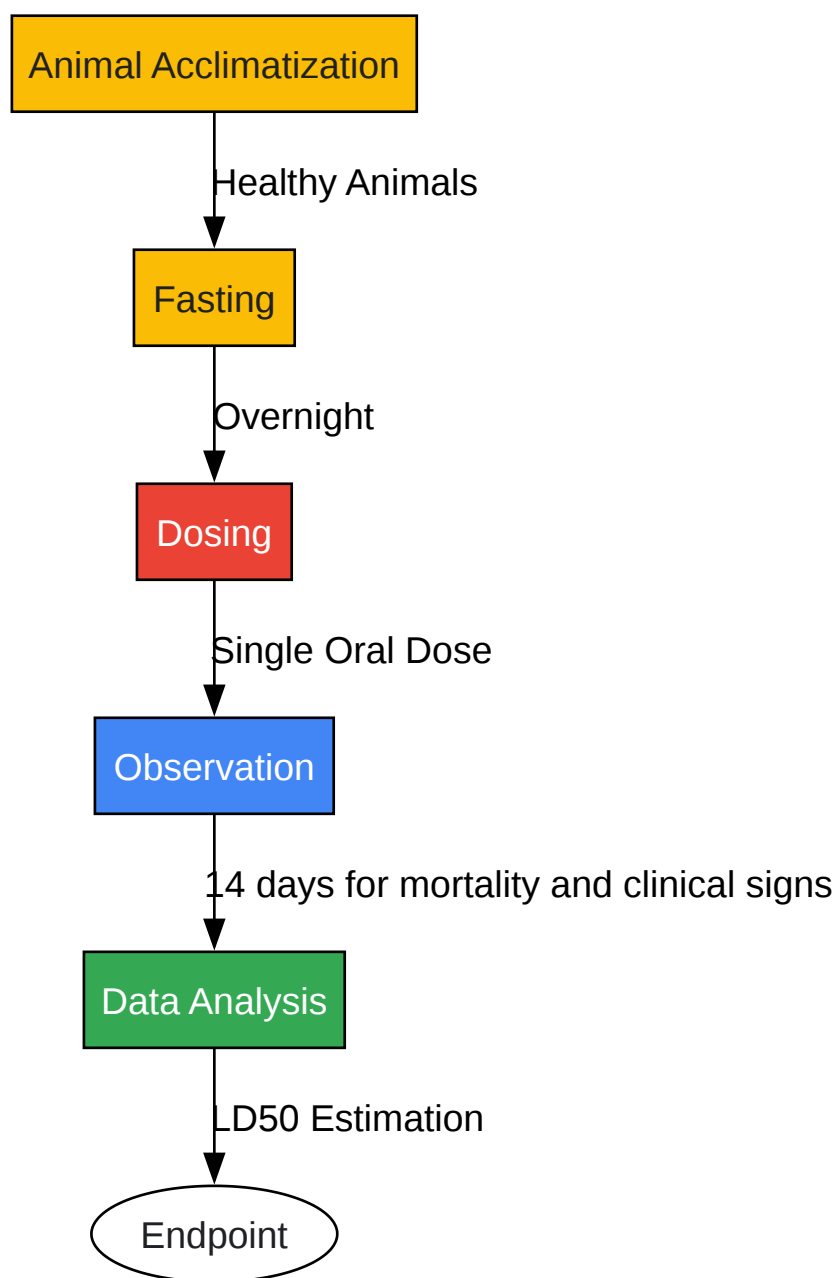
Standardized Experimental Protocols for Toxicological Assessment

Given the absence of specific published studies on the toxicology of **2-Methylthiazolidine-4-carboxylic acid**, this section outlines the detailed methodologies for key toxicological endpoints based on internationally recognized OECD guidelines. These protocols serve as a template for future safety assessments of this compound.

Acute Oral Toxicity (as per OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance.

Experimental Workflow:



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Figure 2: Workflow for an acute oral toxicity study.

Methodology:

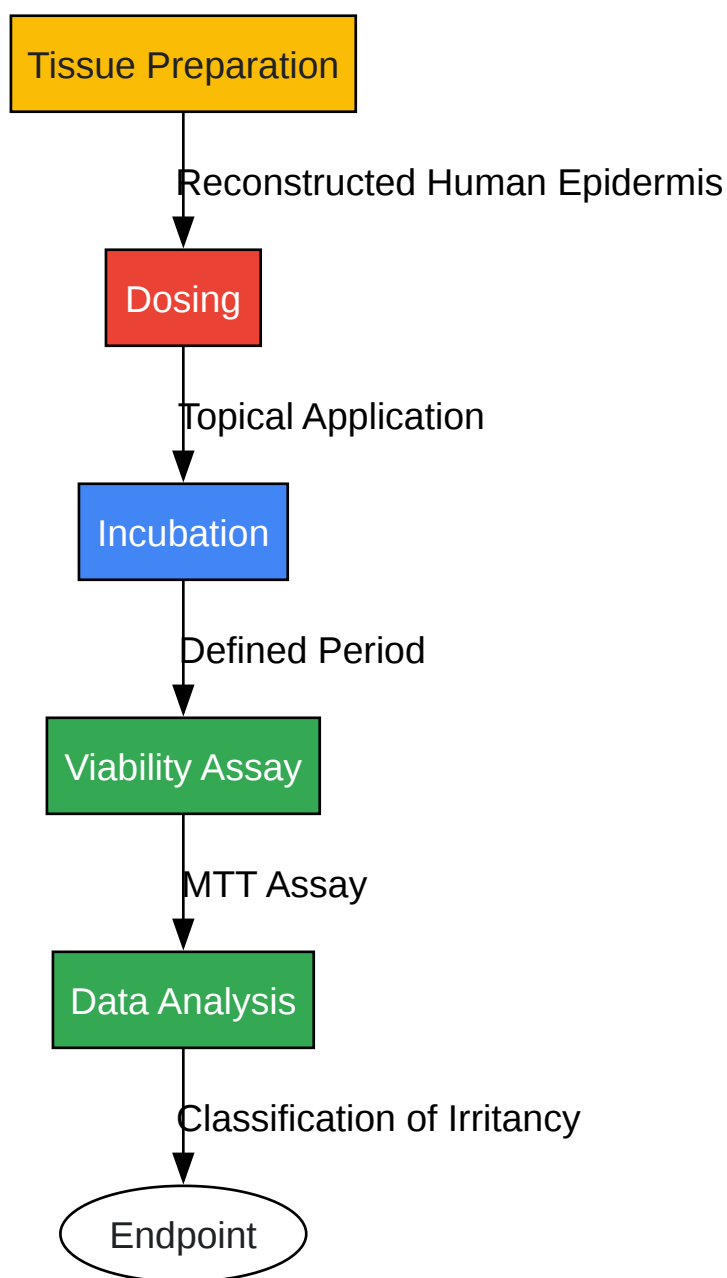
- Test Animals: Healthy, young adult rats of a single strain are used.
- Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

- **Fasting:** Food is withheld overnight prior to dosing.
- **Dosing:** A single dose of the test substance is administered by oral gavage. The starting dose is selected based on available information. A sequential dosing procedure is used, with the outcome of each animal determining the dose for the next.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the observation period.
- **Data Analysis:** The LD50 is estimated based on the mortality data.

In Vitro Skin Irritation (as per OECD Guideline 439)

Objective: To determine the skin irritation potential of a substance using a reconstructed human epidermis model.

Experimental Workflow:



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Figure 3: Workflow for an in vitro skin irritation study.

Methodology:

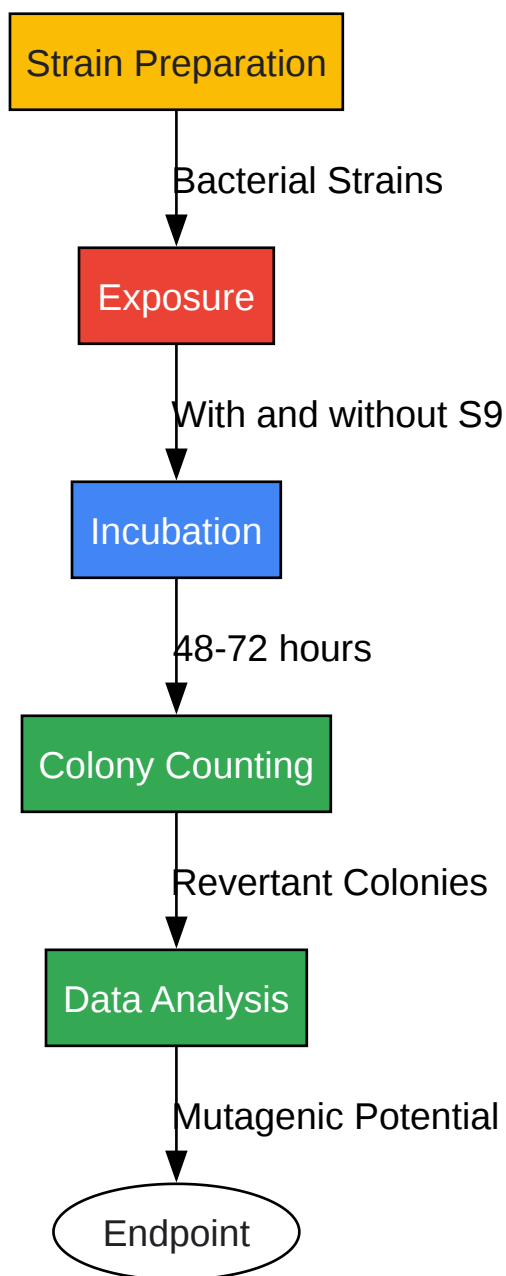
- Test System: A commercially available reconstructed human epidermis model is used.
- Procedure: The test substance is applied topically to the tissue surface. After a defined exposure period, the substance is removed, and the tissue is incubated.

- **Viability Assessment:** Cell viability is determined using the MTT assay, which measures the activity of mitochondrial reductase.
- **Data Analysis:** The reduction in cell viability compared to a negative control is used to classify the substance's irritation potential.

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

Objective: To detect gene mutations induced by the test substance using strains of *Salmonella typhimurium* and *Escherichia coli*.

Experimental Workflow:



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Figure 4: Workflow for a bacterial reverse mutation (Ames) test.

Methodology:

- Test Strains: Histidine-dependent strains of *Salmonella typhimurium* and/or a tryptophan-dependent strain of *Escherichia coli* are used.

- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 mix) to detect metabolites that may be mutagenic.
- **Procedure:** Bacteria are exposed to the test substance at various concentrations and plated on a minimal medium.
- **Incubation:** Plates are incubated for 48-72 hours.
- **Data Analysis:** The number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid) is counted. A significant, dose-related increase in revertant colonies indicates a mutagenic potential.

Conclusion

The available toxicological information for **2-Methylthiazolidine-4-carboxylic acid** is limited, primarily consisting of GHS hazard classifications indicating acute oral toxicity, skin and eye irritation, and potential for respiratory irritation. There is a clear lack of comprehensive, quantitative toxicological studies in the public domain. The compound's role as a detoxification product of acetaldehyde and a potential cysteine prodrug highlights the need for a more thorough safety assessment, particularly if its use in pharmaceutical or nutraceutical applications is considered. The standardized protocols outlined in this guide provide a framework for conducting the necessary toxicological evaluations to establish a complete safety profile for this compound. Further research is strongly encouraged to fill the existing data gaps.

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